2-Amino-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATBNCWXMVCJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process initiates with the formation of the chloroiminium ion (Cl–CH=N⁺Me₂), a potent electrophile. Attack by the electron-rich C3 position of indole generates an intermediate iminium species, which hydrolyzes under basic conditions to yield the 3-carbaldehyde. For 2-amino-substituted indoles, pre-functionalization of the indole nucleus with an amino group is critical. For example, 2-methylaniline derivatives undergo sequential formylation and cyclization under Vilsmeier conditions to produce the target compound.
Optimized Conditions
-
Reagents : POCl₃ (5 equiv), DMF (solvent and reagent), 2-methylaniline derivatives.
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Temperature : 0–5°C during reagent addition; reflux (80–90°C) for cyclization.
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Yield : 75–92% for substrates with electron-donating groups (e.g., -OMe, -OH).
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Side Reactions : Over-formylation or deformylation observed with electron-deficient substrates.
Table 1: Representative Substrates and Yields in Vilsmeier-Haack Synthesis
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Methylaniline | POCl₃/DMF, reflux | 89 | |
| 4-Chloro-2-methylaniline | POCl₃/DMF, 80°C | 76 | |
| 5-Hydroxy-2-methylaniline | POCl₃/DMF, 90°C | 92 |
One-Pot Reductive Cyclization of 2-Halonitrobenzenes
A scalable one-pot synthesis leverages 2-halonitrobenzenes and cyanoacetamides as precursors. This method combines nucleophilic aromatic substitution (SNAr) with reductive cyclization, avoiding isolation of intermediates.
Reaction Steps
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SNAr Reaction : 2-Fluoronitrobenzene reacts with cyanoacetamide under basic conditions (NaH/DMF) to form 2-cyano-2-(2-nitrophenyl)acetamide.
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Reductive Cyclization : FeCl₃ and Zn in HCl mediate simultaneous nitro-group reduction and cyclization to yield 2-aminoindole-3-carboxamide, which is oxidized to the aldehyde.
Key Advantages
Table 2: Performance of Reductive Cyclization with Varied Substrates
| Halonitrobenzene | Cyanoacetamide | Yield (%) | Reference |
|---|---|---|---|
| 2-Fluoronitrobenzene | n-Butylcyanoacetamide | 85 | |
| 2-Chloronitrothiophene | Phenylcyanoacetamide | 72 | |
| 3-Nitro-2-iodopyridine | Methylcyanoacetamide | 63 |
Copper-Catalyzed Nitrosation and Reduction
A recent patent (CN108440496B) describes a novel approach using picolinoyl indoles, tert-butyl nitrite, and copper catalysts. This method avoids hazardous reagents like azides, enhancing safety.
Procedure Overview
Performance Metrics
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Catalyst Efficiency : CuI (10 mol%) achieves full conversion in 12 hours at 80°C.
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Yield : 70–78% for unsubstituted indoles; electron-withdrawing groups (e.g., -CF₃) reduce yields to 55–60%.
Challenges and Limitations
Stability Issues
The aldehyde group in this compound is prone to oxidation and nucleophilic attack. Storage under inert atmosphere (N₂ or Ar) at –20°C is recommended.
Competing Side Reactions
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Deformylation : Observed in acidic or high-temperature conditions (e.g., HCl/FeCl₃ systems).
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Tautomerization : The compound exists in equilibrium with its enamine tautomer, complicating purification.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield Range (%) | Scalability | Safety Concerns |
|---|---|---|---|
| Vilsmeier-Haack | 75–92 | High | POCl₃ toxicity |
| Reductive Cyclization | 50–85 | Moderate | Zn/FeCl₃ waste |
| Copper-Catalyzed | 55–78 | High | Low |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthesis of 2-Amino-1H-Indole-3-Carbaldehyde
The synthesis of this compound is typically achieved through various methods, including one-pot reactions involving indole derivatives and aldehydes. For example, a study demonstrated the efficient synthesis of this compound using a three-component reaction involving 1H-indole-3-carbaldehyde, resorcinol, and malononitrile, yielding derivatives with significant antiproliferative activity against cancer cell lines .
Biological Activities
Anticancer Properties
Research indicates that this compound and its derivatives exhibit potent anticancer properties. For instance, derivatives synthesized from this compound have shown significant antiproliferative effects against human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. These findings suggest its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that various indole derivatives, including those derived from this compound, demonstrate activity against a range of pathogens, including bacteria and fungi. Notably, some derivatives have shown high efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Urease Inhibition
Another significant application is in the inhibition of urease enzymes, which are crucial for the survival of pathogens like Helicobacter pylori. Recent studies synthesized N-substituted oxime derivatives from this compound that exhibited potent urease inhibitory activity, highlighting their potential in treating infections caused by urease-producing bacteria .
Case Studies
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications. Its ability to modulate biological pathways makes it a candidate for further exploration in:
Mechanism of Action
The mechanism of action of 2-Amino-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, altering their function and activity .
Comparison with Similar Compounds
Key Observations :
- The aldehyde group in this compound distinguishes it from tryptamine derivatives (e.g., 5-Methoxytryptamine), which feature aminoethyl side chains. This difference directs their applications: aldehydes are used in heterocycle synthesis, while aminoethyl derivatives are bioactive (e.g., serotonin analogs) .
- Compared to 3-formyl-1H-indole-2-carboxylic acid, the absence of a carboxylic acid group in the target compound reduces its polarity and metal-binding capacity .
Spectral Data Comparison
13C-NMR Chemical Shifts
Analysis :
- The aldehyde carbonyl in this compound is expected to resonate near 190 ppm, a region absent in analogs like the compound, which has a non-carbonyl C3 substituent.
- The amino-attached carbon (C-NH₂) in both compounds appears near 144 ppm, suggesting similar electronic environments for the amino group .
Key Reactions:
- This compound: Likely synthesized via formylation of 2-aminoindole or condensation of pre-functionalized indoles, analogous to methods for 3-formyl-1H-indole-2-carboxylic acid (reflux with acetic acid/sodium acetate) .
- Tryptamine Derivatives (e.g., 5-Methoxytryptamine) : Typically prepared by alkylation of indole with bromoethylamine followed by functionalization .
Contrast :
- Aldehyde-containing indoles require controlled conditions to avoid over-oxidation or polymerization, whereas aminoethyl derivatives necessitate protecting groups to prevent side reactions.
Functional Group Impact :
- The aldehyde group enables cross-coupling and cyclization reactions, whereas aminoethyl or methoxy groups enhance bioavailability and receptor binding.
Biological Activity
2-Amino-1H-indole-3-carbaldehyde is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant research findings.
Molecular Formula : C9H8N2O
Molecular Weight : 160.17 g/mol
IUPAC Name : this compound
The compound features an indole structure, which is a common framework in many biologically active compounds. Its unique properties arise from the combination of the amino and aldehyde functional groups, which allow it to engage in various biochemical interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
Anticancer Properties
The compound has also been evaluated for anticancer activity . In vitro studies demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is suggested that the compound may act as an agonist or antagonist at various receptors, influencing critical signaling pathways in cells. This interaction often leads to alterations in protein function through covalent bonding, which can modulate cellular responses .
Synthesis Methods
The synthesis of this compound typically involves several methods:
- Fischer Indole Synthesis : This classic method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions, leading to the formation of indoles.
- Multicomponent Reactions : Recent advancements have introduced one-pot multicomponent reactions that combine indoles with various reagents to yield this compound efficiently .
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of synthesized derivatives against multiple bacterial strains, confirming that certain modifications enhance activity significantly .
- Anticancer Evaluation : Another research effort synthesized novel derivatives and tested them against A549 cells, finding promising results that suggest these compounds could serve as effective anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves functionalizing the indole core at the 3-position. A common approach is the Vilsmeier-Haack formylation of 2-aminoindole derivatives under controlled conditions (e.g., using POCl₃ and DMF at 0–5°C) . Optimizing reaction time (3–5 hours) and stoichiometric ratios (1.1 equiv aldehyde precursor) minimizes side products. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves tautomeric equilibria (e.g., aldehyde vs. enol forms) in DMSO-d₆. The aldehyde proton appears at δ 9.8–10.2 ppm, while NH₂ protons show broad signals at δ 5.5–6.5 ppm .
- X-ray crystallography : Single-crystal analysis confirms planar indole ring geometry and intermolecular hydrogen bonding (N–H⋯O=C), critical for understanding solid-state reactivity .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and N–H bends at ~3400 cm⁻¹ validate functional groups .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde group’s LUMO energy (−1.8 eV) predicts susceptibility to nucleophilic attack at the 3-position . Solvent effects (PCM model) and transition-state analysis (IRC) further refine activation barriers for reactions like Schiff base formation .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, antimicrobial activity discrepancies may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 5-fluoro vs. 6-iodo derivatives) to isolate electronic/steric effects. Computational docking (AutoDock Vina) can correlate substituent positioning with target binding (e.g., kinase inhibition) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. Hydrogen-bond donors (e.g., methanol) promote lattice stability .
- Temperature gradients : Gradual cooling (4°C → −20°C over 48 hours) avoids amorphous precipitates.
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize polymorphs via supramolecular interactions .
Safety and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
